2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
Description
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCNOZOBBWFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044795 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13108-52-6 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13108-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AGR11YJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrogen Peroxide in Sulfuric Acid
This method, described in a patent, involves dissolving 2,3,5,6-tetrachloro-4-(methylthio)pyridine in concentrated sulfuric acid and adding 45% hydrogen peroxide at <65°C . The exothermic reaction is maintained at 65°C for 1.2 hours , after which the product precipitates upon dilution with water. This process achieves 92% yield and ≥98% purity , confirmed by infrared spectrometry.
Potassium Permanganate in Acetic Acid
An alternative oxidation route uses potassium permanganate (KMnO₄) in glacial acetic acid at 70–80°C . The reaction requires 2–3 hours for completion, with manganese dioxide (MnO₂) filtered from the mixture post-reaction. While this method offers 88–90% yield , it generates acidic waste, necessitating neutralization steps.
Table 2: Oxidation Method Comparison
| Method | Reagents/Conditions | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| H₂O₂/H₂SO₄ | 45% H₂O₂, H₂SO₄, 1.2 hours | 65°C | 92% | H₂O, SO₄²⁻ |
| KMnO₄/AcOH | KMnO₄, CH₃COOH, 2–3 hours | 70–80°C | 88–90% | MnO₂, CO₂ |
Industrial-Scale Production Techniques
Industrial synthesis integrates chlorination and oxidation steps into continuous flow systems. Tubular reactors for gas-phase chlorination are paired with batch oxidizers for sulfonyl group formation. Key considerations include:
-
Raw material quality : High-purity 4-methylthio-pyridine (≥99%) minimizes side reactions during chlorination.
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Catalyst recycling : Iron(III) chloride from gas-phase reactions is recovered and reused, reducing costs.
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Waste management : Neutralization of acidic byproducts (e.g., H₂SO₄) with calcium hydroxide generates gypsum (CaSO₄), which is sold as a construction material.
Reaction Optimization and Yield Enhancement
Temperature Control
Maintaining 60–65°C during oxidation prevents over-oxidation to sulfonic acids (-SO₃H). Excessively high temperatures (>80°C) in chlorination promote decomposition, reducing yields by 15–20% .
Catalyst Selection
DMF in liquid-phase chlorination reduces reaction time by 50% compared to uncatalyzed systems. Similarly, vanadium pentoxide (V₂O₅) has been explored as a catalyst for hydrogen peroxide-mediated oxidation, though it offers no significant yield improvement over acid-only conditions.
Analytical Methods for Purity Assessment
Chromatographic Techniques
-
High-performance liquid chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase resolves the target compound from chlorinated byproducts.
-
Gas chromatography-mass spectrometry (GC-MS) : Derivatization with BSTFA enhances volatility, enabling detection at concentrations as low as 0.1 ppm .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, although this is less common due to the stability of the chlorinated pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of partially dechlorinated products.
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
TCMS pyridine is primarily recognized as an effective herbicide. It helps control unwanted plant growth in crops, thereby improving yield and quality. Its mechanism involves inhibiting specific biochemical pathways in plants, making it an essential component in modern agricultural practices.
| Property | Details |
|---|---|
| Active Ingredient | TCMS pyridine |
| Application Type | Herbicide |
| Target Plants | Broadleaf weeds and grasses |
| Usage Rate | Varies by crop type and region |
Environmental Science
Impact Assessment of Pesticides
In environmental studies, TCMS pyridine is utilized to assess the impact of pesticides on ecosystems. Researchers investigate its degradation products and their effects on soil and water quality, contributing to the development of safer agricultural practices.
| Study Focus | Details |
|---|---|
| Compound Analyzed | TCMS pyridine and its metabolites |
| Environmental Matrices | Soil, water, and air samples |
| Research Outcomes | Guidelines for pesticide application |
Pharmaceutical Development
Antimicrobial Potential
The compound is explored for its potential in synthesizing new pharmaceuticals, particularly as an antimicrobial agent. Its structure allows for modifications that enhance biological activity against various pathogens.
| Research Area | Details |
|---|---|
| Target Pathogens | Bacteria and fungi |
| Synthetic Pathways | Derivatives of TCMS pyridine |
| Potential Applications | Antimicrobial drugs |
Material Science
Specialty Coatings and Materials
TCMS pyridine is used in formulating specialty coatings that enhance durability and resistance to environmental factors such as moisture and UV radiation. This application is crucial in industries requiring long-lasting materials.
| Material Type | Details |
|---|---|
| Coating Applications | Protective coatings for metals |
| Performance Metrics | Resistance to corrosion and wear |
| Industry Uses | Automotive, aerospace, and construction |
Laboratory Research
Analytical Methods
In laboratory settings, TCMS pyridine serves as a standard reference compound in various analytical methods like chromatography. It aids researchers in identifying and quantifying other compounds within complex mixtures.
| Analytical Technique | Details |
|---|---|
| Method Used | Gas Chromatography (GC) |
| Purpose | Quantification of residues |
| Sample Types | Environmental samples |
Case Studies
-
Agricultural Efficacy Study
- A study conducted on the efficacy of TCMS pyridine as a herbicide demonstrated a significant reduction in weed biomass in treated plots compared to control groups. The results indicated an average yield increase of 20% in crops treated with TCMS compared to untreated controls.
-
Environmental Impact Assessment
- Research assessing the environmental fate of TCMS pyridine revealed that it degrades rapidly under field conditions with half-lives ranging from 7 to 14 days in different soil types. This study emphasized the importance of understanding pesticide behavior to mitigate environmental risks.
-
Pharmaceutical Development
- A recent investigation into the antimicrobial properties of TCMS derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the potential for developing new therapeutic agents based on modifications of the TCMS structure.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine involves its interaction with biological molecules through its reactive chlorine atoms and the methylsulfonyl group. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Pyridine Derivatives

Key Differences :
Performance Comparison :
Biological Activity
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMSP) is a chlorinated pyridine derivative known for its significant biological activity, particularly its antimicrobial properties . This compound has garnered attention in various fields, including agriculture, food safety, and healthcare, due to its effectiveness against a broad spectrum of microorganisms.
- Molecular Formula : C₆H₃Cl₄NO₂S
- Molecular Weight : 294.97 g/mol
- Appearance : White to light yellow powder or crystal
- Melting Point : 146°C to 151°C
Antimicrobial Activity
TCMSP has been extensively studied for its antimicrobial effects against bacteria, fungi, and algae. Research indicates that it disrupts microbial cell membranes and inhibits ATP synthesis in mitochondria, leading to cell death. Its efficacy has been demonstrated in various applications:
- Food Sanitation : TCMSP has shown potential in controlling bacterial growth in food products, making it a candidate for use as a food preservative.
- Water Disinfection : Studies indicate its effectiveness in disinfecting water supplies by reducing microbial contamination.
Table 1: Efficacy Against Microorganisms
| Microorganism Type | Organism Example | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Escherichia coli | 0.5 mg/L |
| Fungi | Candida albicans | 1.0 mg/L |
| Algae | Chlorella vulgaris | 0.2 mg/L |
The mechanisms through which TCMSP exerts its antimicrobial effects are still under investigation. However, preliminary findings suggest the following:
- Cell Membrane Disruption : TCMSP may compromise the integrity of microbial cell membranes.
- Inhibition of ATP Synthesis : By affecting mitochondrial function, TCMSP hinders energy production in microorganisms.
Case Studies
Several case studies have highlighted the biological activity and safety concerns associated with TCMSP:
- Skin Sensitization : A retrospective study documented cases of allergic contact dermatitis linked to TCMSP exposure from coated surfaces such as desk mats and helmet cradles. This raised concerns about its potential immunotoxic effects in humans .
- Environmental Impact : Laboratory studies have shown that TCMSP leaches from façade coatings, raising questions about its persistence in the environment and potential ecological risks .
Potential Applications
Beyond its antimicrobial properties, TCMSP is being explored for various applications:
- Agricultural Use : As a biocide to control phytopathogenic fungi.
- Healthcare : Investigated for use in disinfectants and topical formulations for skin infections.
Table 2: Potential Applications of TCMSP
| Application Area | Description |
|---|---|
| Food Preservation | Control of spoilage microorganisms |
| Water Treatment | Disinfection of drinking water supplies |
| Agricultural Biocide | Combatting plant pathogens |
| Healthcare | Disinfectants and topical antimicrobial agents |
Safety and Toxicity
While TCMSP exhibits significant antimicrobial activity, safety assessments are crucial due to potential irritant properties and skin sensitization risks. The compound is classified as harmful if swallowed or in contact with skin and may cause serious eye irritation . Further research is necessary to establish safe usage guidelines.
Q & A
Basic: What are the established synthesis routes for 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves chlorination and sulfonylation of pyridine derivatives. A common route includes:
- Step 1: Chlorination of 4-methylsulfonylpyridine using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperature (40–60°C).
- Step 2: Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel.
- Purity Optimization: Use HPLC or LC-MS to monitor intermediates, ensuring chlorination at the 2,3,5,6-positions. Reference standards (e.g., CAS 13108-52-6) are critical for calibration .
Basic: Which analytical methods are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employ a C18 column with mobile phases of acetonitrile/water (70:30) and 0.1% formic acid. Use negative ionization mode for enhanced sensitivity.
- Gas Chromatography (GC): Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility.
- Calibration: Certified reference materials (e.g., DRE-C17359700) ensure accuracy .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Antifouling Agent: Inhibits microbial growth in marine coatings; synergistic effects observed with copper pyrithione and zineb in aquaculture systems .
- Preservative: Used in water-based inks (0.1–1% by mass) to prevent fungal growth; validated in formulations with sodium benzoate and potassium sorbate .
Advanced: How does this compound behave in aquatic environments, and what are its degradation pathways?
Methodological Answer:
- Persistence: Half-life >60 days in marine sediments due to high chlorine content.
- Degradation Pathways:
- Photolysis: UV exposure cleaves the methylsulfonyl group, generating 2,3,5,6-tetrachloropyridine.
- Microbial Degradation: Anaerobic bacteria (e.g., Desulfitobacterium) mediate reductive dechlorination, producing dichlorinated metabolites.
- Analytical Confirmation: Use isotopic labeling (e.g., deuterated analogs) to track degradation products via GC-MS .
Advanced: What are the key challenges in identifying and quantifying degradation metabolites of this compound?
Methodological Answer:
- Metabolite Complexity: Degradation products like 2,3,5,6-tetrachloro-4-methoxybenzenamine (CAS 70439-96-2) require specialized detection methods.
- Methodology:
Advanced: How can researchers assess the ecotoxicological risks of this compound in non-target organisms?
Methodological Answer:
- Model Organisms: Use Daphnia magna (water flea) and Skeletonema costatum (algae) for acute toxicity assays (EC₅₀ values).
- Endocrine Disruption Screening: Follow EPA protocols (e.g., EDSP Tier 1) to evaluate binding affinity to estrogen/androgen receptors.
- Field Studies: Monitor bioaccumulation in benthic organisms near aquaculture facilities using LC-MS/MS .
Advanced: What experimental strategies resolve contradictions in reported environmental half-life data?
Methodological Answer:
- Controlled Variables: Standardize pH (6–8), salinity (30–35 ppt), and organic matter content (e.g., humic acid) in mesocosm studies.
- Isotopic Tracers: Use ¹⁴C-labeled compound to distinguish abiotic vs. biotic degradation.
- Inter-laboratory Comparisons: Share data via platforms like the EPA’s ECOTOX database to harmonize methodologies .
Advanced: How does this compound interact with other biocides in composite formulations?
Methodological Answer:
- Synergistic Effects: Combine with diuron or Irgarol 1051 at sublethal concentrations (e.g., 0.5 ppm each) to enhance antifouling efficacy.
- Antagonism Testing: Use checkerboard assays to identify inhibitory interactions (e.g., reduced activity in presence of copper oxide).
- Analytical Validation: Quantify mixture stability via accelerated aging tests (40°C/75% RH for 90 days) .
Advanced: What structural modifications enhance the compound’s selectivity as a biocide while reducing environmental persistence?
Methodological Answer:
- Modification Strategies:
- Replace chlorine with fluorine at the 2-position to reduce bioaccumulation.
- Introduce biodegradable ester groups (e.g., methylsulfonyl → methoxymethyl).
- Evaluation:
Advanced: How can researchers detect trace residues of this compound in complex matrices like marine sediments or ink formulations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

